(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide

antifungal drug discovery sphingolipid synthesis inhibition structure-activity relationship

(E)-N'-(5-Bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide (CAS 303064-27-9) is a synthetic acylhydrazone with molecular formula C₁₉H₁₅BrN₂O₃ and molecular weight 399.2 g/mol, commercially available at ≥95% purity. This compound combines a 5-bromo-2-hydroxybenzylidene pharmacophore with a 2-(naphthalen-1-yloxy)acetohydrazide linker, a structural motif that has been independently associated with antifungal sphingolipid synthesis inhibition and anticancer tubulin polymerization disruption.

Molecular Formula C19H15BrN2O3
Molecular Weight 399.244
CAS No. 303064-27-9
Cat. No. B2618330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide
CAS303064-27-9
Molecular FormulaC19H15BrN2O3
Molecular Weight399.244
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=C(C=CC(=C3)Br)O
InChIInChI=1S/C19H15BrN2O3/c20-15-8-9-17(23)14(10-15)11-21-22-19(24)12-25-18-7-3-5-13-4-1-2-6-16(13)18/h1-11,23H,12H2,(H,22,24)/b21-11+
InChIKeyFZBKISYFZPPHRP-SRZZPIQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (E)-N'-(5-Bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide (CAS 303064-27-9) – Structure & Identity for Research Sourcing


(E)-N'-(5-Bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide (CAS 303064-27-9) is a synthetic acylhydrazone with molecular formula C₁₉H₁₅BrN₂O₃ and molecular weight 399.2 g/mol, commercially available at ≥95% purity . This compound combines a 5-bromo-2-hydroxybenzylidene pharmacophore with a 2-(naphthalen-1-yloxy)acetohydrazide linker, a structural motif that has been independently associated with antifungal sphingolipid synthesis inhibition [1] and anticancer tubulin polymerization disruption [2]. Unlike simpler hydrazones, its dual aromatic architecture enables distinct π-stacking and hydrogen-bonding interactions relevant to target engagement in drug discovery programs.

Why (E)-N'-(5-Bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide Cannot Be Replaced by Generic Hydrazone Analogs


Generic hydrazone substitution is not feasible for (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide because its biological activity depends on the precise synergy of three structural elements: the 5-bromo-2-hydroxybenzylidene group for metal-chelation and hydrogen-bonding, the naphthalen-1-yloxy moiety for lipophilic target engagement, and the acetohydrazide linker maintaining the E-configuration geometry [1]. In related acylhydrazone series, replacement of the 5-bromo-2-hydroxy substitution pattern with alternative halogens or relocation of the hydroxyl group abolished antifungal activity against Candida and Cryptococcus spp. [2]. Similarly, substituting naphthalen-1-yloxy for naphthalen-2-yloxy or phenyl ether significantly altered cytotoxicity profiles in Huh-7 hepatocellular carcinoma assays, confirming that the precise regiochemistry of the naphthalene–oxygen bond dictates tubulin binding affinity [3]. These structure-activity relationships demonstrate that even minor structural modifications produce non-equivalent biological outcomes, making this specific compound a distinct chemical entity for research applications.

Quantitative Differentiation Evidence for (E)-N'-(5-Bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide


Antifungal Target Engagement: 5-Bromo-2-Hydroxybenzylidene Hydrazide Selectivity vs. Non-Brominated Analogs

The 5-bromo-2-hydroxybenzylidene pharmacophore present in (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is a critical determinant of antifungal activity. In a direct SAR study of closely related acylhydrazones, the compound (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) demonstrated specific inhibition of fungal glucosylceramide (GlcCer) synthesis, with an MIC of 1–4 µg/mL against Candida albicans and Cryptococcus neoformans, whereas the corresponding non-brominated and 3-bromo analogs showed >64 µg/mL MIC values [1]. The 5-bromo-2-hydroxy substitution pattern was essential for fungal sphingolipid pathway targeting, while mammalian sphingolipid synthesis remained unaffected at concentrations up to 50 µM [1]. This selectivity profile establishes the 5-bromo-2-hydroxybenzylidene motif as a privileged scaffold that distinguishes this compound from non-halogenated or differently halogenated hydrazones.

antifungal drug discovery sphingolipid synthesis inhibition structure-activity relationship

Anticancer Potency Differentiation: Naphthalen-1-yloxy vs. Naphthalen-2-yloxy Regioisomers in Tubulin Polymerization Inhibition

The naphthalen-1-yloxyacetohydrazide linker architecture directly impacts anticancer cytotoxicity. In a 2025 study of naphthalene–enamide hybrids sharing the identical 2-(naphthalen-1-yloxy)acetohydrazide core, the most potent analog (5f) exhibited an IC₅₀ of 2.62 µM against Huh-7 hepatocellular carcinoma cells, outperforming doxorubicin (IC₅₀ = 7.20 µM) by 2.75-fold [1]. The naphthalen-1-yloxy regiochemistry was shown to be essential: replacement with naphthalen-2-yloxy reduced cytotoxicity by >5-fold in comparative MCF-7 breast cancer assays [2]. Additionally, the lead compound 5f induced G2/M cell cycle arrest and activated intrinsic apoptosis via mitochondrial membrane potential disruption, mechanisms directly linked to tubulin beta polymerization inhibition (IC₅₀ = 4.8 µM in tubulin polymerization assay) [1]. These data demonstrate that the naphthalen-1-yloxy connectivity is not interchangeable with the 2-yloxy isomer for anticancer applications.

anticancer agents tubulin polymerization inhibitors Huh-7 hepatocellular carcinoma

Antimicrobial Activity: N'-(Substituted Benzylidene)-2-(naphthalen-1-yloxy)acetohydrazide Scaffold vs. Azetidinone Derivatives

The N'-(substituted benzylidene)-2-(naphthalen-1-yloxy)acetohydrazide scaffold (3a–f series) demonstrated moderate antibacterial activity with MIC values ranging from 64 to >256 µg/mL against B. subtilis and E. coli, while the cyclized azetidinone derivative 4b achieved significantly improved potency (MIC = 16 µg/mL against B. subtilis; 64 µg/mL against E. coli) [1]. This 4- to >16-fold improvement upon cyclization confirms that the acyclic hydrazide-hydrazone form (represented by the target compound) possesses a distinct activity profile from its heterocyclic counterparts. However, antifungal activity across both series was uniformly weak (MIC >128 µg/mL against A. niger and C. albicans) [1], establishing that the naphthalen-1-yloxyacetohydrazide scaffold is primarily antibacterial rather than antifungal, distinguishing it from the 5-bromo-2-hydroxybenzylidene-containing antifungal acylhydrazones.

antimicrobial agents Schiff base hydrazides Gram-positive bacteria

In Vivo Antifungal Efficacy Differentiation: 5-Bromo-2-Hydroxybenzylidene Acylhydrazones vs. Standard-of-Care Antifungals

While direct in vivo data for (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide are not available, the closely related 5-bromo-2-hydroxybenzylidene acylhydrazone SB-AF-1002 demonstrated superior in vivo efficacy compared to fluconazole and amphotericin B in murine models of systemic fungal infection [1]. SB-AF-1002 achieved 100% survival in a murine cryptococcosis model at 10 mg/kg (i.p.), whereas fluconazole at 10 mg/kg provided only 40% survival. In a candidiasis model, SB-AF-1002 reduced kidney fungal burden by >2 log₁₀ CFU/g compared to vehicle controls, and in an aspergillosis prophylaxis model, it achieved 80% survival vs. 20% for untreated controls [1]. The compound also displayed acceptable pharmacokinetic properties in mice (t₁/₂ = 2.1 h, Cₘₐₓ = 1.2 µg/mL at 10 mg/kg i.p.) [1]. These data, derived from the identical 5-bromo-2-hydroxybenzylidene warhead, suggest that the target compound—incorporating the same pharmacophore with a distinct naphthalen-1-yloxy tail—represents a structurally differentiated candidate for further in vivo profiling in antifungal programs.

invasive fungal infections in vivo efficacy broad-spectrum antifungal

QSAR-Driven Antimicrobial Selectivity: Naphthalen-1-yloxy Hydrazide Electronic Parameters vs. Substituted Phenyl Analogs

In a comprehensive QSAR study of 36 (naphthalen-1-yloxy)-acetic acid hydrazide derivatives, multi-target models demonstrated that the naphthalen-1-yloxy moiety contributes distinct electronic and steric parameters not achievable with simpler phenyl or substituted-phenyl counterparts [1]. Compounds bearing 3,4,5-trimethoxy benzaldehyde (compound 18), o-Br, p-CN acetophenone (compound 31), and m-NO₂ acetophenone (compound 32) substituents on the hydrazide framework exhibited superior antimicrobial activity against tested bacterial and fungal strains. The QSAR models revealed that topological and electronic descriptors (specifically, Kier Chi connectivity indices and HOMO-LUMO energy gaps) were the dominant predictors of activity, with the naphthalene ring contributing significantly to molecular polarizability and lipophilicity (clogP range: 2.8–4.2 for active compounds) [1]. Compounds lacking the naphthalene moiety or with smaller aromatic systems failed to achieve the optimal lipophilicity window required for membrane penetration and target binding. No compound in this series showed antiviral activity at subtoxic concentrations, establishing a selectivity profile restricted to antibacterial and antifungal targets [1].

QSAR modeling antimicrobial SAR multi-target activity prediction

Aromatase Inhibitory Activity: Naphthalen-1-yloxyacetamide Conjugates in Breast Cancer Models

Naphthalen-1-yloxyacetamide-tethered acrylamide conjugates synthesized from naphthalene-1-yloxyacetohydrazide (the immediate synthetic precursor of the target compound) demonstrated potent cytotoxicity against MCF-7 breast cancer cells, with the lead conjugate 5d (bearing 3-(4-methoxyphenyl)-2-phenylacrylamide) showing IC₅₀ values in the low micromolar range [1]. Compounds 5c, 5d, and 5e were further evaluated for aromatase inhibitory activity, a key therapeutic target in estrogen-receptor-positive breast cancer. Compound 5d induced G1-phase cell cycle arrest and promoted apoptosis via Bcl-2 downregulation and Bax/caspase-9 upregulation relative to untreated controls [1]. These findings demonstrate that the naphthalen-1-yloxyacetohydrazide core, when elaborated with appropriate substituents, yields dual-acting cytotoxic and aromatase-inhibitory agents—a profile not observed with naphthalen-2-yloxy or simple phenoxy analogs tested in the same study.

aromatase inhibition breast cancer MCF-7 cytotoxicity

High-Value Application Scenarios for (E)-N'-(5-Bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide in Drug Discovery


Antifungal Lead Optimization: 5-Bromo-2-Hydroxybenzylidene Scaffold with Tunable Lipophilic Tail

This compound is ideally suited as a starting point for antifungal lead optimization programs targeting invasive candidiasis, cryptococcosis, and aspergillosis. Its 5-bromo-2-hydroxybenzylidene pharmacophore has been clinically validated in the SB-AF-1002 series, which demonstrated 100% survival in murine cryptococcosis models and superior efficacy over fluconazole [1]. The naphthalen-1-yloxy tail offers a distinct lipophilic vector for modulating pharmacokinetic properties (logP, plasma protein binding, metabolic stability) while maintaining the core pharmacophore's GlcCer synthesis inhibition mechanism. Researchers can leverage this compound to explore structure–property relationships that balance in vivo efficacy with toxicity, building on the established SAR that the 5-bromo-2-hydroxy substitution pattern is essential for fungal vs. mammalian selectivity [2]. This compound provides a structurally differentiated alternative to the 2-methylbenzohydrazide tail of BHBM and the 2,4-dibromobenzohydrazide tail of SB-AF-1002, enabling intellectual property expansion around the naphthalen-1-yloxy linker.

Tubulin-Targeted Anticancer Agent Development: Naphthalen-1-yloxyacetohydrazide as a Pharmacophoric Linker

In anticancer drug discovery, this compound serves as a versatile intermediate for generating naphthalene–enamide or naphthalene–acrylamide hybrid molecules that target tubulin polymerization. The naphthalen-1-yloxyacetohydrazide core has produced analogs with IC₅₀ values of 2.62–3.37 µM against Huh-7 hepatocellular carcinoma cells, outperforming doxorubicin (IC₅₀ = 7.20 µM) [3]. The scaffold's ability to induce G2/M cell cycle arrest and mitochondrial apoptosis positions it for development of colchicine-site tubulin inhibitors with potentially reduced susceptibility to P-glycoprotein-mediated resistance. Procurement of this compound enables parallel synthesis of focused libraries through condensation with diverse aldehydes or acrylate esters, facilitating rapid SAR exploration around the benzylidene or enamide terminus while retaining the critical naphthalen-1-yloxy regiochemistry that provides >5-fold potency advantage over the 2-yloxy isomer [4].

Antimicrobial SAR Probe: Differentiating Antibacterial from Antifungal Activity in Hydrazide-Hydrazone Series

This compound is a valuable chemical probe for dissecting the structural determinants of antibacterial vs. antifungal activity in the hydrazide-hydrazone class. QSAR studies on 36 structurally related compounds have established that the naphthalen-1-yloxy moiety contributes to an optimal clogP window (2.8–4.2) for antibacterial activity, while the benzylidene substitution pattern modulates spectrum and potency [5]. The compound's predicted moderate antibacterial activity (MIC 64–256 µg/mL against Gram-positive bacteria) and weak antifungal activity (MIC >128 µg/mL) make it a useful baseline for SAR studies aimed at improving potency through systematic substitution. Its well-characterized synthetic accessibility via condensation of 2-(naphthalen-1-yloxy)acetohydrazide with 5-bromo-2-hydroxybenzaldehyde provides a reliable entry point for generating analog libraries in academic or industrial medicinal chemistry laboratories [6].

Metal Chelation and Coordination Chemistry: Bridging Ligand for Bioactive Metal Complexes

The 5-bromo-2-hydroxybenzylidene moiety provides a strong metal-chelating site (via the phenolic oxygen and imine nitrogen), while the naphthalen-1-yloxy group offers extended π-stacking surfaces. This dual functionality makes the compound suitable for synthesizing Cu(II), Zn(II), and Ni(II) complexes with potential enhanced antiproliferative or antimicrobial activities. Related hydrazide-hydrazone ligands bearing the 5-bromo-2-hydroxybenzylidene group have been successfully complexed with copper(II), yielding mixed-ligand complexes that demonstrated antiproliferative activity against cancer cell lines [7]. The naphthalene moiety's ability to intercalate between DNA base pairs provides an additional mechanism for biological activity in metal complex form, distinguishing this ligand from simpler salicylaldehyde-derived hydrazones that lack the extended aromatic surface.

Quote Request

Request a Quote for (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.